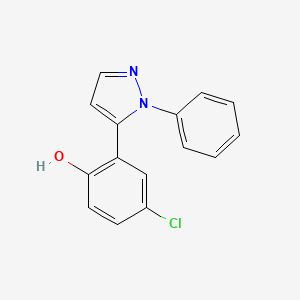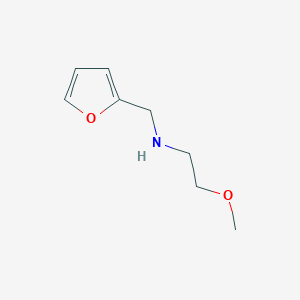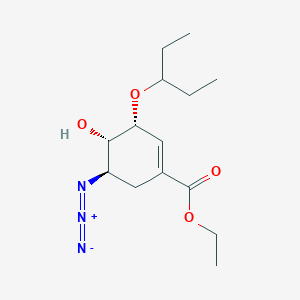
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the linear formula C15H11ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is represented by the SMILES stringClC1=CC (C2=CC=NN2C3=CC=CC=C3)=C (O)C=C1 . The InChI key for this compound is LORUSDINHPKFMM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a solid . It does not have a flash point, indicating that it is not flammable under normal conditions .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it an invaluable building block for creating diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of this compound under mild reaction conditions facilitates the generation of versatile dyes and heterocyclic compounds from a wide array of precursors, showcasing its significance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).
Pharmacological Review
While not directly related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, the pharmacological properties of structurally related compounds, such as Chlorogenic Acid (CGA), highlight the potential of phenolic compounds in medicinal research. CGA demonstrates a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that similar phenolic compounds may also possess significant biological and pharmacological effects (Naveed et al., 2018).
Cytochrome P450 Enzyme Inhibition
The compound's potential influence on drug metabolism could be inferred from its structural similarity to known inhibitors of Cytochrome P450 enzymes. Understanding the selectivity and potency of chemical inhibitors like 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol could be crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in the prediction and management of drug-drug interactions (Khojasteh et al., 2011).
Environmental Impact and Toxicology
Investigating the environmental occurrence, toxicity, and degradation of phenolic compounds, including those structurally related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, is essential. Such studies help in understanding the environmental fate of these compounds and their transformation into potentially more toxic and persistent by-products, contributing to environmental science and toxicology research (Bedoux et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-(2-phenylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORUSDINHPKFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425627 |
Source


|
| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |
CAS RN |
36124-03-5 |
Source


|
| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)






